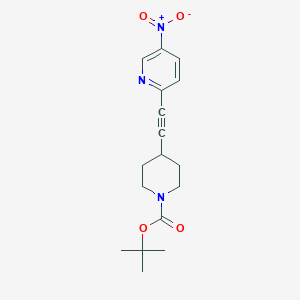
tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a nitropyridine moiety, and an ethynyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 4-piperidinecarboxylate with 5-nitropyridine-2-ylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of tert-Butyl 4-((5-aminopyridin-2-yl)ethynyl)piperidine-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylic acid.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions of nitropyridine derivatives with biological targets. Its ability to undergo various chemical modifications makes it suitable for labeling and tracking in biological systems .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the nitropyridine moiety is particularly interesting for the development of anti-inflammatory and antimicrobial agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of high-performance polymers and coatings .
Mécanisme D'action
The mechanism of action of tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes and receptors, modulating their activity. The ethynyl group allows for the formation of covalent bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-((5-nitropyridin-2-yl)oxy)piperidine-1-carboxylate
- tert-Butyl 4-((5-nitropyridin-2-yl)thio)piperidine-1-carboxylate
- tert-Butyl 4-((5-nitropyridin-2-yl)amino)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-((5-nitropyridin-2-yl)ethynyl)piperidine-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C17H21N3O4 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
tert-butyl 4-[2-(5-nitropyridin-2-yl)ethynyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H21N3O4/c1-17(2,3)24-16(21)19-10-8-13(9-11-19)4-5-14-6-7-15(12-18-14)20(22)23/h6-7,12-13H,8-11H2,1-3H3 |
Clé InChI |
VMZJDOHDVUUFEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)C#CC2=NC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















